molecular formula C8H7F3N2O B1405662 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime CAS No. 1227957-39-2

2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime

Cat. No. B1405662
M. Wt: 204.15 g/mol
InChI Key: WNWCUADLVKAIIH-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime (MTFNAO) is an organic compound with a wide range of applications in the scientific field. It is a versatile molecule that can be used in a variety of experiments and research projects. MTFNAO is a derivative of nicotinic acid, and it has been found to be a useful tool for scientists in the fields of biochemistry and physiology. This compound has a number of unique properties that make it an ideal choice for research and experimentation.

Scientific Research Applications

Development of Anti-infective Agents

A significant application involves the synthesis of intermediates for novel anti-infective agents. For instance, Mulder et al. (2013) reported the safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting its role as an intermediate in developing novel anti-infective solutions. The process emphasizes the trifluoromethylation of aryl iodide using an inexpensive system, showcasing the compound's potential in creating impactful medicinal chemistry (Mulder et al., 2013).

Metal Complex Chemistry

Another area of application is in metal complex chemistry, where compounds containing oxime groups, similar to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime, have been used. For example, Jiménez‐Pulido et al. (2013) explored heteropolyhedral silver compounds with polydentate ligands, revealing intricate structures and potential applications in materials science and catalysis (Jiménez‐Pulido et al., 2013).

Ethylene Oligomerization Catalysts

Oxime derivatives have been applied in the selective oligomerization of ethylene, as demonstrated by Mukherjee et al. (2009) with nickel-oxime complexes. These complexes showed high productivity and selectivity toward dimerization, emphasizing the role of oxime-based ligands in catalytic processes (Mukherjee et al., 2009).

Trifluoromethylated Analogues Synthesis

The synthesis of trifluoromethylated analogues of biologically relevant molecules is another application. Sukach et al. (2015) synthesized trifluoromethylated 4,5-dihydroorotic acid analogues, illustrating the utility of trifluoromethylated compounds in medicinal chemistry and drug design (Sukach et al., 2015).

Isoxazole Strategy for Synthesis

Zanakhov et al. (2022) developed a method for preparing substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates, showcasing the flexibility of oxime derivatives in synthesizing complex heterocyclic structures, which could have applications in pharmaceuticals and agrochemicals (Zanakhov et al., 2022).

properties

IUPAC Name

(NE)-N-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-5-6(4-12-14)2-3-7(13-5)8(9,10)11/h2-4,14H,1H3/b12-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWCUADLVKAIIH-UUILKARUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)C(F)(F)F)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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